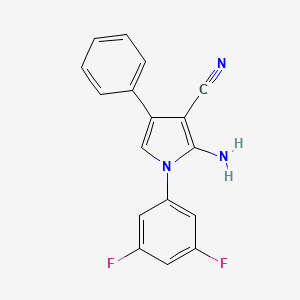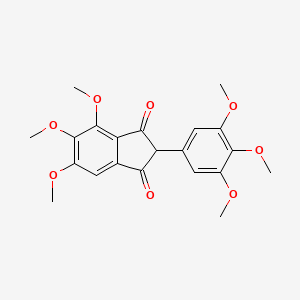![molecular formula C21H22N6O4 B15001608 2-Amino-6-[(4-methoxyphenyl)carbonyl]-4,4-bis[(propan-2-ylideneamino)oxy]-3-azabicyclo[3.1.0]hex-2-ene-1,5-dicarbonitrile](/img/structure/B15001608.png)
2-Amino-6-[(4-methoxyphenyl)carbonyl]-4,4-bis[(propan-2-ylideneamino)oxy]-3-azabicyclo[3.1.0]hex-2-ene-1,5-dicarbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-AMINO-6-(4-METHOXYBENZOYL)-4,4-BIS({[(PROPAN-2-YLIDENE)AMINO]OXY})-3-AZABICYCLO[310]HEX-2-ENE-1,5-DICARBONITRILE is a complex organic compound with a unique bicyclic structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-AMINO-6-(4-METHOXYBENZOYL)-4,4-BIS({[(PROPAN-2-YLIDENE)AMINO]OXY})-3-AZABICYCLO[3.1.0]HEX-2-ENE-1,5-DICARBONITRILE typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the bicyclic core: This is achieved through a series of cyclization reactions.
Introduction of functional groups: Various functional groups are introduced through substitution reactions.
Final modifications: The final structure is achieved through specific reactions such as amination and esterification under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This includes:
Scaling up the reaction: Ensuring that the reactions can be performed on a large scale without significant loss of yield or purity.
Optimization of reaction conditions: Fine-tuning parameters such as temperature, pressure, and solvent to achieve the best results.
Purification processes: Employing techniques such as crystallization, distillation, and chromatography to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-AMINO-6-(4-METHOXYBENZOYL)-4,4-BIS({[(PROPAN-2-YLIDENE)AMINO]OXY})-3-AZABICYCLO[3.1.0]HEX-2-ENE-1,5-DICARBONITRILE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: Various substitution reactions can be performed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogens or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
2-AMINO-6-(4-METHOXYBENZOYL)-4,4-BIS({[(PROPAN-2-YLIDENE)AMINO]OXY})-3-AZABICYCLO[3.1.0]HEX-2-ENE-1,5-DICARBONITRILE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Material Science: The unique structure of the compound makes it a candidate for the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-AMINO-6-(4-METHOXYBENZOYL)-4,4-BIS({[(PROPAN-2-YLIDENE)AMINO]OXY})-3-AZABICYCLO[3.1.0]HEX-2-ENE-1,5-DICARBONITRILE involves its interaction with specific molecular targets and pathways. The compound may:
Bind to enzymes: Inhibiting their activity and affecting metabolic pathways.
Interact with receptors: Modulating signal transduction pathways.
Alter gene expression: Affecting the transcription and translation of specific genes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Some compounds similar to 2-AMINO-6-(4-METHOXYBENZOYL)-4,4-BIS({[(PROPAN-2-YLIDENE)AMINO]OXY})-3-AZABICYCLO[3.1.0]HEX-2-ENE-1,5-DICARBONITRILE include:
Uniqueness
The uniqueness of 2-AMINO-6-(4-METHOXYBENZOYL)-4,4-BIS({[(PROPAN-2-YLIDENE)AMINO]OXY})-3-AZABICYCLO[3.1.0]HEX-2-ENE-1,5-DICARBONITRILE lies in its complex bicyclic structure and the presence of multiple functional groups, which confer unique chemical and biological properties.
Propriétés
Formule moléculaire |
C21H22N6O4 |
|---|---|
Poids moléculaire |
422.4 g/mol |
Nom IUPAC |
2-amino-6-(4-methoxybenzoyl)-4,4-bis[(propan-2-ylideneamino)oxy]-3-azabicyclo[3.1.0]hex-2-ene-1,5-dicarbonitrile |
InChI |
InChI=1S/C21H22N6O4/c1-12(2)26-30-21(31-27-13(3)4)20(11-23)17(19(20,10-22)18(24)25-21)16(28)14-6-8-15(29-5)9-7-14/h6-9,17H,1-5H3,(H2,24,25) |
Clé InChI |
VIVHBVHMYYNJPX-UHFFFAOYSA-N |
SMILES canonique |
CC(=NOC1(C2(C(C2(C(=N1)N)C#N)C(=O)C3=CC=C(C=C3)OC)C#N)ON=C(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![methyl [5-chloro-4-(morpholin-4-yl)-6-oxopyridazin-1(6H)-yl]acetate](/img/structure/B15001537.png)
![1,3,5-Triazine-2(1H)-thione, 5-(2-furanylmethyl)tetrahydro-1-[3-(trifluoromethyl)phenyl]-](/img/structure/B15001540.png)
![1-[4-methyl-3-(1H-pyrazol-1-yl)phenyl]-1H-tetrazole](/img/structure/B15001556.png)
![2-(4-chlorophenyl)-N-({5-[(4,7-dimethoxy-1,3-benzodioxol-5-yl)methyl]-4,5-dihydro-1,2-oxazol-3-yl}methyl)ethanamine](/img/structure/B15001559.png)
![3-(4-Fluorophenyl)-5-oxo-7-(2,4,5-trimethoxyphenyl)-4,5,6,7-tetrahydrothieno[3,2-b]pyridine-2-carboxylic acid](/img/structure/B15001575.png)

![3-(3,4-dimethoxyphenyl)-N-(2-{[(4-fluorophenyl)acetyl]amino}ethyl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B15001580.png)
![7-[2-(2-phenylethoxy)phenyl]-6,7-dihydrothieno[3,2-b]pyridin-5(4H)-one](/img/structure/B15001587.png)
![3-[(4-chlorophenyl)sulfonyl]-7-(2-methoxyphenyl)-6,7-dihydrothieno[3,2-b]pyridin-5(4H)-one](/img/structure/B15001590.png)
![1-({5-[(2-fluorobenzyl)sulfanyl]-4-phenyl-4H-1,2,4-triazol-3-yl}methyl)-1H-tetrazol-5-amine](/img/structure/B15001591.png)
![N-{2-[(6,7-dimethoxyisoquinolin-1-yl)methyl]-4,5-dimethoxyphenyl}-2-(isoquinolin-1-ylsulfanyl)acetamide](/img/structure/B15001599.png)

![N-[(6,7-dimethoxyisoquinolin-1-yl)(3,4-dimethoxyphenyl)methyl]-3-fluoro-4-methoxybenzenesulfonamide](/img/structure/B15001612.png)
